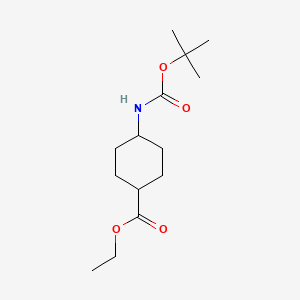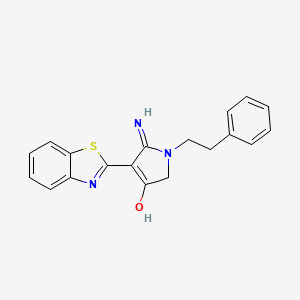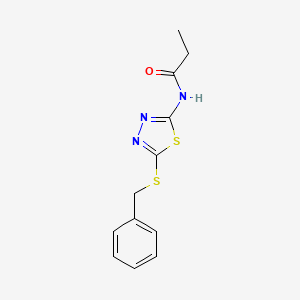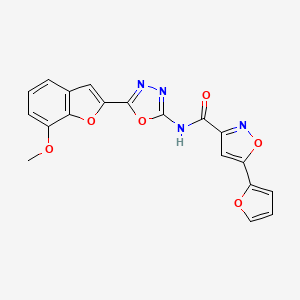
4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is an enzyme that plays a key role in the regulation of gene expression by modifying the acetylation status of histone and non-histone proteins. ACY-1215 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用机制
The mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide involves inhibition of HDAC6, which leads to the accumulation of acetylated proteins, including histones and non-histone proteins. This, in turn, leads to changes in gene expression and cellular signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide are diverse and depend on the specific disease or condition being studied. In cancer, 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide has been shown to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and enhance the anti-tumor activity of other chemotherapeutic agents. In neurodegenerative disorders, 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide has been shown to reduce inflammation and oxidative stress, improve cognitive function, and have neuroprotective effects. In autoimmune diseases, 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide has been shown to suppress the activity of immune cells and reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide in lab experiments include its specificity for HDAC6, its ability to penetrate the blood-brain barrier, and its potential therapeutic applications in various diseases. However, the limitations of using 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide in lab experiments include its relatively short half-life, its potential toxicity at high doses, and the need for further studies to determine its optimal dosing and administration.
未来方向
There are several future directions for research on 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide. One area of interest is the development of combination therapies that include 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide and other chemotherapeutic agents for the treatment of cancer. Another area of interest is the development of 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to determine the optimal dosing and administration of 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide for its therapeutic applications in various diseases.
合成方法
The synthesis of 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide involves several steps, starting with the reaction of 2-chlorobenzylamine with butyric anhydride to form N-(2-chlorobenzyl)butanamide. This intermediate is then reacted with 6-amino-3-picoline to form 4-((6-amino-3-pyridazinyl)thio)-N-(2-chlorobenzyl)butanamide. The final step involves acetylation of the amino group to form 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide.
科学研究应用
4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative disorders, and autoimmune diseases. In cancer, 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide has been shown to inhibit the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as bortezomib and lenalidomide.
In neurodegenerative disorders, 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease.
In autoimmune diseases, 4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide has been shown to suppress the activity of immune cells, such as T cells and B cells, and reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
属性
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-[(2-chlorophenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2S/c1-12(23)20-15-8-9-17(22-21-15)25-10-4-7-16(24)19-11-13-5-2-3-6-14(13)18/h2-3,5-6,8-9H,4,7,10-11H2,1H3,(H,19,24)(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQCONZIDAMERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorobenzyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


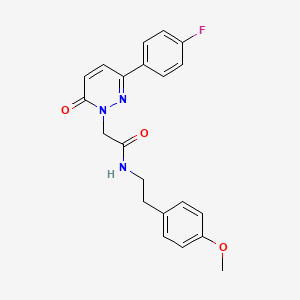
![N-(4-butylphenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2677373.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2677376.png)
![N-(3-(dimethylamino)propyl)-4-ethoxy-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2677378.png)
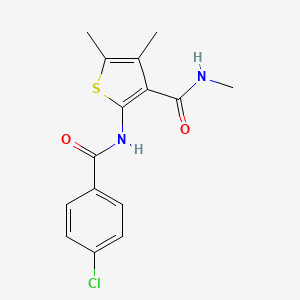
![2-[1-[2-(1,2-Benzoxazol-3-yl)acetyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2677381.png)
